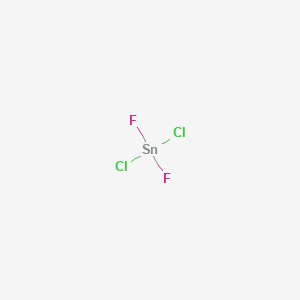
Dichloro(difluoro)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, dichlorodifluoro- (9CI) is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine (Cl) and two fluorine (F) atoms. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, dichlorodifluoro- (9CI) can be synthesized through various methods, including the reaction of tin tetrachloride (SnCl4) with difluoromethylating agents. One common synthetic route involves the reaction of SnCl4 with lithium aluminum hydride (LiAlH4) in the presence of difluoromethylating agents . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of stannane, dichlorodifluoro- (9CI) often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, dichlorodifluoro- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various organotin compounds with different functional groups, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
Stannane, dichlorodifluoro- (9CI) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of stannane, dichlorodifluoro- (9CI) involves its ability to form stable bonds with various organic and inorganic molecules. This compound can interact with molecular targets through its tin center, facilitating reactions such as cross-coupling and substitution . The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity due to the presence of methyl groups instead of chlorine and fluorine.
Tributyltin hydride: Known for its use in radical reactions, it differs in its hydride functionality compared to the dichlorodifluoro structure.
Dimethyltin dichloride: Similar in having chlorine atoms but differs in the presence of methyl groups instead of fluorine.
Uniqueness
Stannane, dichlorodifluoro- (9CI) is unique due to its combination of chlorine and fluorine atoms, which impart distinct reactivity and stability compared to other organotin compounds. This makes it particularly valuable in specific synthetic applications where these properties are advantageous .
Propiedades
Número CAS |
13933-21-6 |
|---|---|
Fórmula molecular |
Cl2F2Sn |
Peso molecular |
227.61 g/mol |
Nombre IUPAC |
dichloro(difluoro)stannane |
InChI |
InChI=1S/2ClH.2FH.Sn/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
WMEFIIVZNMGZGN-UHFFFAOYSA-J |
SMILES canónico |
F[Sn](F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


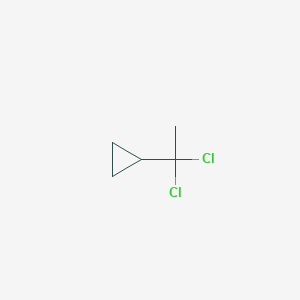

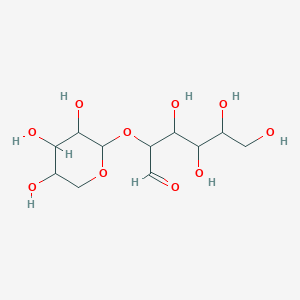


![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
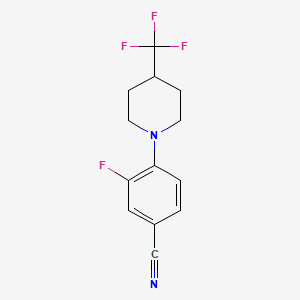

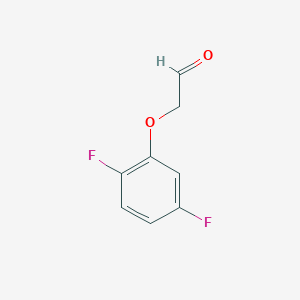

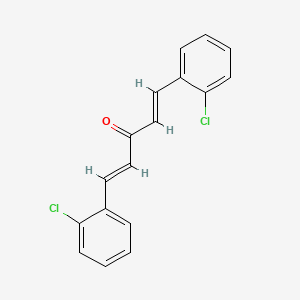
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)
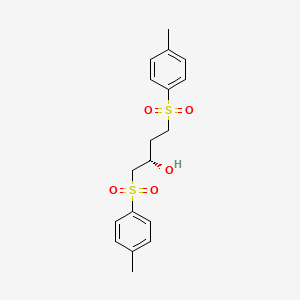
![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
